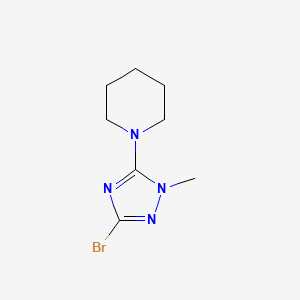

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Description

Properties

IUPAC Name |

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-12-8(10-7(9)11-12)13-5-3-2-4-6-13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIUFJGMYVKXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219088 | |

| Record name | 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-23-8 | |

| Record name | 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triazole Ring Formation via [3+2] Cycloaddition

The triazole scaffold can be assembled through cyclocondensation reactions. A common approach involves reacting 1-methylhydrazine with α-bromo-β-cyanoacrylates under acidic conditions to yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. Subsequent hydrolysis of the ester group generates the carboxylic acid, which is decarboxylated to produce 3-bromo-1-methyl-1H-1,2,4-triazole.

Key Reaction Conditions

Piperidine Coupling via Nucleophilic Aromatic Substitution

The 5-position of the triazole is activated for nucleophilic substitution due to electron-withdrawing effects from the adjacent bromine and nitrogen atoms. Treatment with piperidine in dimethylformamide (DMF) at 120°C for 24 hours facilitates displacement, yielding the target compound.

Optimization Data

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 24 hours |

| Yield | 72% |

Direct Bromination of Pre-formed Triazole-Piperidine Adduct

Synthesis of 1-Methyl-5-(piperidin-1-yl)-1H-1,2,4-triazole

Coupling 1-methyl-1H-1,2,4-triazol-5-amine with piperidine via a Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos yields the intermediate.

Reaction Scheme

Regioselective Bromination at Position 3

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at position 3. The methyl group at position 1 directs bromination to the meta position.

Bromination Conditions

-

Reagent : NBS (1.1 equiv)

-

Solvent : Acetic acid

-

Temperature : 60°C, 6 hours

-

Yield : 85%

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A halogenated triazole precursor (5-bromo-1-methyl-1H-1,2,4-triazole) undergoes coupling with piperidine-derived boronic esters. However, this method is less favored due to competing side reactions.

Ullmann-Type Coupling

Copper-catalyzed coupling of 5-iodo-3-bromo-1-methyl-1H-1,2,4-triazole with piperidine in the presence of CuI and 1,10-phenanthroline provides moderate yields.

Comparison of Coupling Methods

| Method | Catalyst | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 40% |

| Ullmann | CuI | 55% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation Route : High atom economy but requires decarboxylation, limiting scalability.

-

Direct Bromination : Excellent regioselectivity but demands pre-functionalized intermediates.

-

Cross-Coupling : Flexible but suffers from catalyst costs and lower yields.

Purification Challenges

Column chromatography (SiO₂, ethyl acetate/hexane) is routinely used to isolate the product. The bromine substituent increases polarity, complicating separation.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide, potassium carbonate, and organic solvents like DMF or THF.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products: The major products formed from these reactions include various substituted triazoles, piperidine derivatives, and complex organic molecules with potential pharmaceutical applications.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine and related compounds:

Pharmacological and Chemical Differences

Substituent Effects :

- Bromine (in the target compound) increases electrophilicity, making it suitable for cross-coupling reactions in drug synthesis. In contrast, phenyl (in the hydrochloride analogue) enhances lipophilicity, favoring membrane permeability .

- Methyl groups (e.g., in 2-(1,3-dimethyl-triazolyl)piperidine) donate electrons, reducing triazole ring acidity and altering binding modes in enzyme inhibition .

- Piperidine Modifications: The hydroxyl group in the 4-ol derivative improves aqueous solubility but may reduce blood-brain barrier penetration compared to the non-hydroxylated parent compound . Substituent size and orientation (e.g., in S1R ligands) critically affect binding. Larger hydrophobic groups, like phenylbutyl, reorient the piperidine ring to fit hydrophobic pockets in protein targets .

Biological Activity

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a 1,2,4-triazole moiety. The molecular formula is with a molecular weight of approximately 232.11 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination of 1-methyl-1H-1,2,4-triazole followed by its reaction with piperidine. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 1-(3-Bromo-1-methyl-1H-1,2,4-triazol) | 40 | Moderate against M. tuberculosis |

| Alkyne derivative | 12.9 | Strong activity |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that certain triazole compounds showed promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| AGS | 2.63 ± 0.17 | Triazole derivative |

| MGC-803 | 3.05 ± 0.29 | Triazole derivative |

| HCT-116 | 11.57 ± 0.53 | Triazole derivative |

| HeLa | 13.62 ± 0.86 | Triazole derivative |

These results indicate that the biological activity of triazole derivatives is often superior to non-substituted analogs .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, some studies suggest that triazoles can act as inhibitors for acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various triazole derivatives, it was found that the brominated derivative exhibited moderate activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of approximately 40 µM . This suggests potential for further development in treating resistant infections.

Study on Anticancer Efficacy

Another significant study evaluated the anticancer activity of a series of triazole compounds against different cancer cell lines. The findings revealed that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents such as 5-fluorouracil .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves constructing the 1,2,4-triazole core followed by functionalization with bromine and piperidine. A common approach includes:

- Cyclocondensation : Reacting hydrazine derivatives with nitriles or carboxylic acid derivatives under heat to form the triazole ring.

- Bromination : Introducing bromine at the 3-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid .

- Piperidine Coupling : Utilizing nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach the piperidine moiety.

Optimization Strategies : - Control reaction temperature to minimize side reactions (e.g., decomposition of the triazole ring at >120°C) .

- Use anhydrous solvents and inert atmospheres for moisture-sensitive intermediates.

- Purify intermediates via column chromatography or recrystallization to improve final yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the methyl group on the triazole (δ ~3.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, ensuring correct elemental composition .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid proximity to oxidizing agents .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Q. What methodologies are employed to evaluate its potential as a pharmacophore in drug discovery?

- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) and correlate changes with activity .

- Solubility and Stability Testing : Use HPLC to assess stability in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., charge distribution on the triazole ring) to explain binding affinity .

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity .

- Meta-Analysis : Compare data across studies to identify trends (e.g., higher activity in lipophilic environments) .

- Controlled Experiments : Systematically vary one parameter (e.g., concentration) while holding others constant to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.